Lipophilicity: Amide vs. Free-Acid Partitioning
Direct comparison of computed XLogP3 values from PubChem reveals a 1.6-log-unit divergence between L-Phenylalanyl-L-methioninamide and its closest free-acid analog. The target compound (XLogP3 = 0) exhibits significantly higher lipophilicity than L-Phenylalanyl-L-methionine (XLogP3 = -1.6), which directly impacts passive membrane permeability, retention time in reversed-phase HPLC, and organic-phase partitioning [1]. This lipophilicity shift of 1.6 log units corresponds to an approximately 40-fold difference in octanol/water partition coefficient and is large enough to alter biological compartment distribution.
| Evidence Dimension | Computed octanol/water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0 |
| Comparator Or Baseline | L-Phenylalanyl-L-methionine (H-Phe-Met-OH) — XLogP3 = -1.6 |
| Quantified Difference | ΔXLogP3 = 1.6 units; approximately 40-fold difference in partition coefficient (P ratio = 10^(1.6) ≈ 40) |
| Conditions | Computed property using XLogP3 3.0 algorithm, as published in PubChem (Release 2021.05.07) |
Why This Matters
Procurement of the amide over the free-acid is mandated when any biological or analytical protocol depends on a specific lipophilicity window — the amide is ~40-fold more lipophilic, directly altering membrane permeability, reversed-phase retention, and protein-binding profiles.
- [1] PubChem. L-Phenylalanyl-L-methioninamide (XLogP3 = 0) and L-Phenylalanyl-L-methionine (XLogP3 = -1.6). Computed by XLogP3 3.0. National Center for Biotechnology Information. Accessed May 2026. View Source
